![molecular formula C19H22N6O B7454792 1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine](/img/structure/B7454792.png)
1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine is a chemical compound that has gained attention in scientific research for its potential pharmacological applications. This compound is also known as MPPT and has been synthesized through various methods. The purpose of
作用機序
The mechanism of action of 1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine is not fully understood. However, it has been shown to modulate the activity of several neurotransmitter systems, including the serotonergic and noradrenergic systems. It has also been shown to interact with GABAergic and glutamatergic systems.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to reduce pain sensitivity in animal models, which may be due to its effects on the GABAergic and glutamatergic systems.
実験室実験の利点と制限
One of the advantages of using 1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine in lab experiments is its potential pharmacological applications. It has been shown to have anxiolytic, antidepressant, and antinociceptive effects in animal models, which may be useful in the development of new drugs for the treatment of these conditions. However, one of the limitations of using this compound is its limited availability and high cost.
将来の方向性
There are several future directions for the study of 1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine. One direction is to further investigate its potential pharmacological applications, particularly in the treatment of anxiety, depression, and neuropathic pain. Another direction is to investigate its effects on other neurotransmitter systems, such as the dopaminergic system. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion
This compound is a chemical compound that has potential pharmacological applications. It has been synthesized through various methods and has been studied for its anxiolytic, antidepressant, and antinociceptive effects in animal models. Its mechanism of action is not fully understood, but it is thought to modulate several neurotransmitter systems. Further research is needed to understand its potential pharmacological applications, mechanism of action, and potential side effects.
合成法
There are various methods for synthesizing 1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine. One of the commonly used methods involves the reaction of 1-(2-methoxyphenyl)piperazine with 5-phenyltetrazole-2-carbaldehyde in the presence of a reducing agent. Another method involves the reaction of 1-(2-methoxyphenyl)piperazine with 5-phenyltetrazole-2-carboxylic acid in the presence of a coupling agent.
科学的研究の応用
1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine has been studied for its potential pharmacological applications. It has been shown to have anxiolytic, antidepressant, and antinociceptive effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, as well as for its effects on the serotonergic and noradrenergic systems.
特性
IUPAC Name |
1-(2-methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-26-18-10-6-5-9-17(18)24-13-11-23(12-14-24)15-25-21-19(20-22-25)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMLWWLIPLKLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CN3N=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-aminothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B7454718.png)
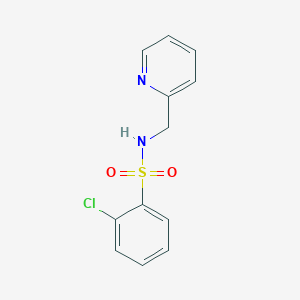
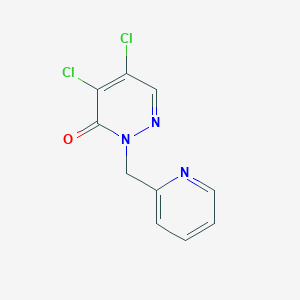
![3-[(3-bromophenyl)sulfonylamino]-N-methylpropanamide](/img/structure/B7454736.png)

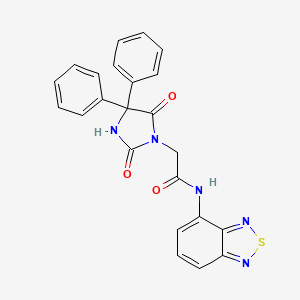
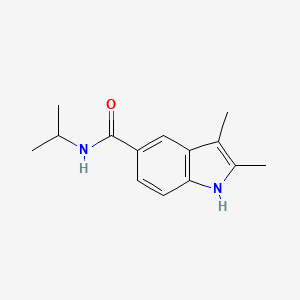
![4-(methoxymethyl)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B7454759.png)

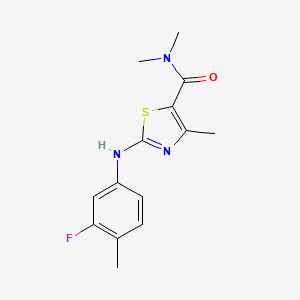
![4-[4-[(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)methyl]piperazin-1-yl]sulfonylbenzamide](/img/structure/B7454798.png)
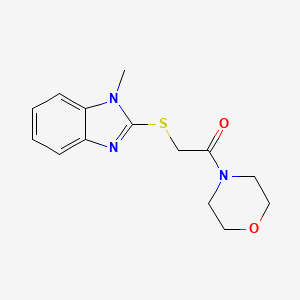
![4-[1-[2-(2,4-Difluorophenyl)-2-oxoethyl]-4-methyl-2,5-dioxoimidazolidin-4-yl]benzonitrile](/img/structure/B7454818.png)
